![molecular formula C21H21N3O4S2 B3309603 4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 942001-84-5](/img/structure/B3309603.png)
4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide
Overview
Description
The compound “4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring .
Synthesis Analysis
Thiazole derivatives are synthesized by researchers who then evaluate their biological activities . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the one , have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells.
Analgesic and Anti-inflammatory Properties
Thiazole compounds have also been associated with analgesic and anti-inflammatory properties . This suggests they could be used in the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Applications
Research has shown that thiazole derivatives can have antimicrobial and antifungal effects . This could make them useful in treating various infections.
Antiviral Properties
Thiazole compounds have demonstrated antiviral properties . This suggests potential applications in the development of antiviral drugs.
Neuroprotective Effects
Thiazole derivatives have been associated with neuroprotective effects . This means they could potentially be used in treatments for neurodegenerative diseases.
Antitumor and Cytotoxic Activity
Thiazole compounds have shown antitumor and cytotoxic activity . This suggests they could be used in the development of new cancer treatments.
Antidiabetic Properties
Some thiazole derivatives have demonstrated antidiabetic properties . This suggests potential applications in the treatment of diabetes.
Applications in Self-Assembled Monolayers (SAMs)
Thiazole derivatives can be used in the formation of self-assembled monolayers (SAMs), which have a wide range of applications .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound may interact with multiple targets, depending on the specific functional groups present in the molecule.
Mode of Action
For example, some thiazole derivatives have been found to inhibit key enzymes or proteins, disrupt cell membrane integrity, or interfere with DNA synthesis .
Biochemical Pathways
These could include pathways related to inflammation, cell proliferation, microbial growth, and more .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability, and their pharmacokinetic properties can be influenced by the specific functional groups present in the molecule .
Result of Action
These could include inhibition of key enzymes or proteins, disruption of cell membrane integrity, interference with DNA synthesis, and more .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Future Directions
The future directions of research on thiazole derivatives are likely to focus on the design and structure–activity relationship of bioactive molecules . By synthesizing compounds containing the thiazole ring with variable substituents as target structures, researchers can explore their biological activities and develop new drugs .
properties
IUPAC Name |
4-[[2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-27-17-7-13(8-18(10-17)28-2)11-29-21-24-16(12-30-21)9-19(25)23-15-5-3-14(4-6-15)20(22)26/h3-8,10,12H,9,11H2,1-2H3,(H2,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTWUVIGSNPIMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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